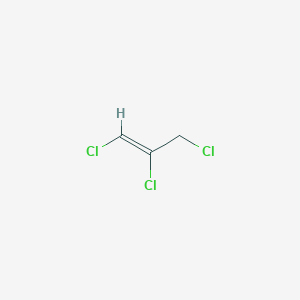

1,2,3-Trichloropropene

Descripción general

Descripción

1,2,3-Trichloropropene is an organic compound with the chemical formula C₃H₅Cl₃. It is a colorless to straw-yellow liquid with a chloroform-like odor. This compound is used as a solvent and in various specialty applications. It is also known for its role as an intermediate in the production of other chemicals.

Métodos De Preparación

1,2,3-Trichloropropene is typically prepared by the chlorination of allyl chloride. The reaction involves the addition of chlorine to allyl chloride in the presence of a catalyst. One common method involves the use of sulfuryl chloride as the chlorinating agent, with the reaction being catalyzed by nitrogen-containing bases, phosphines, or phosphine oxides . The reaction conditions, such as temperature and the rate of sulfuryl chloride addition, can significantly affect the yield and selectivity of the product.

Análisis De Reacciones Químicas

1,2,3-Trichloropropene undergoes various chemical reactions, including:

Reduction: This compound can be reduced through pathways such as hydrogenolysis and dehydrohalogenation.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Oxidation: Although less common, oxidation reactions can occur under specific conditions.

Common reagents used in these reactions include reducing agents like zinc and hydrogen, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Production

1,2,3-Trichloropropene is predominantly used as an intermediate in the manufacture of several important agricultural chemicals, including:

- Herbicides : It plays a crucial role in the production of herbicides that control unwanted vegetation.

- Pesticides : The compound is integral to the formulation of pesticides aimed at managing pest populations.

- Nematocides and Fungicides : It is utilized in the development of nematocides and fungicides that protect crops from soil-borne pests and diseases .

Organic Synthesis

In addition to its agricultural applications, this compound serves as a reagent in organic synthesis. It is employed in various chemical reactions to produce other chlorinated compounds. This includes:

- Pharmaceuticals : The compound is involved in synthesizing certain pharmaceutical agents.

- Specialty Chemicals : It contributes to the production of specialty chemicals used in various industrial applications .

Industrial Uses

The compound's properties also allow it to be utilized in other industrial applications:

- Solvent : Historically, this compound has been used as a solvent for paints and varnishes due to its ability to dissolve various organic compounds.

- Chemical Intermediate : It acts as a precursor for producing polysulfone polymers and other complex organic molecules .

Toxicological Studies

Research has indicated that exposure to this compound can lead to significant health effects. A notable study demonstrated that inhalation exposure resulted in severe toxicity in laboratory animals. For instance:

- Inhalation at concentrations as low as 343 ppm was lethal to mice and rats .

- Long-term studies revealed that chronic exposure could lead to liver damage and hematological changes such as anemia .

Agricultural Impact Studies

Field studies have assessed the effectiveness of formulations containing this compound for pest control. These studies typically focus on:

- Efficacy against Soil-Borne Pests : Evaluations of its effectiveness as a soil fumigant have shown positive results in controlling nematodes and certain fungal pathogens.

- Environmental Persistence : Research has also addressed the environmental impact and persistence of this compound in soil and water systems .

Safety and Handling Considerations

Due to its toxicity and potential health risks associated with exposure, handling this compound requires strict safety protocols. Key considerations include:

Mecanismo De Acción

The primary mechanism of action for 1,2,3-trichloropropene involves its interaction with various molecular targets through reductive dechlorination. This process can lead to the formation of less chlorinated and more stable compounds, such as propene . The pathways involved include β-elimination followed by hydrogenolysis, which are thermodynamically favored .

Comparación Con Compuestos Similares

1,2,3-Trichloropropene can be compared with other chlorinated hydrocarbons such as:

1,2-Dichloropropane: Similar in structure but with two chlorine atoms, it undergoes similar reductive dechlorination pathways.

1,3-Dichloropropane: Another related compound with chlorine atoms on different carbon atoms, it also follows similar degradation pathways.

The uniqueness of this compound lies in its specific reactivity and the conditions required for its transformation, making it a compound of interest in both environmental and industrial chemistry.

Actividad Biológica

1,2,3-Trichloropropene is a chlorinated organic compound primarily used as an intermediate in the synthesis of various chemicals and as a soil fumigant. Its biological activity has garnered attention due to its potential health effects and environmental impact. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential carcinogenic effects based on diverse research findings.

Toxicological Profile

This compound exhibits moderate acute toxicity. The oral LD50 values in rats range from 300 to 500 mg/kg, indicating significant risk at high doses . Chronic exposure studies have identified several target organs for toxicity, including the liver, kidneys, and respiratory system.

Key Findings from Toxicological Studies:

- Liver Damage : Repeated exposure to doses as low as 10 mg/kg/day has resulted in liver weight increases and histopathological changes in rats .

- Hematological Effects : Anemia was observed in rats administered doses of 16 mg/kg or higher over 17 weeks, characterized by decreased hematocrit and erythrocyte counts .

- Nasal and Respiratory Effects : Inhalation studies showed peribronchial hyperplasia and damage to the olfactory epithelium at concentrations exceeding 4.5 ppm .

Metabolism and Biotransformation

The metabolism of this compound involves several pathways that lead to the formation of reactive metabolites. The primary metabolic processes include:

- Oxidation : Cytochrome P450 enzymes facilitate the oxidation of this compound to form chlorohydrin and dichloroacetone .

- Glutathione Conjugation : Reactive intermediates can conjugate with glutathione (GSH), which may influence detoxification pathways .

- Covalent Binding : Studies indicate that this compound binds covalently to hepatic proteins and DNA, suggesting potential genotoxic effects .

Carcinogenic Potential

Research indicates that this compound is a multisite carcinogen. Long-term studies have identified preneoplastic lesions in various organs:

| Organ Affected | Type of Lesion | Species |

|---|---|---|

| Forestomach | Neoplasms | Rats |

| Liver | Tumors | Mice |

| Mammary Gland | Tumors | Female Rats |

| Kidney | Neoplasms | Male Rats |

| Clitoral Gland | Tumors | Female Rats |

The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans based on sufficient evidence from animal studies .

Case Studies

Several case studies have documented the health effects associated with exposure to this compound:

- Occupational Exposure : A study involving workers exposed to high levels of this compound reported respiratory symptoms and increased liver enzyme levels indicative of hepatotoxicity .

- Developmental Toxicity : Limited data suggest potential reproductive toxicity; a two-generation study indicated decreased fertility in F1 mice exposed to the compound during gestation .

Propiedades

IUPAC Name |

(Z)-1,2,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2/b3-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIILBTHBHCLUER-IWQZZHSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/Cl)/Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Record name | 1,2,3-TRICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880876 | |

| Record name | 1-propene, 1,2,3-trichloro-, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3-trichloropropene appears as an amber liquid. May be absorbed through the skin. Vapors are heavier than air. Contact with vapors or liquid may cause burns or irritation., Amber liquid; [CAMEO] | |

| Record name | 1,2,3-TRICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

142 °C | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

85 °C, 185 °F (Open cup) | |

| Record name | 1,2,3-Trichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.412 @ 20 °C/20 °C | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.4 [mmHg], vapor pressure = 4.4 mm Hg @ 25 °C | |

| Record name | 1,2,3-Trichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways. | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

96-19-5, 13116-57-9 | |

| Record name | 1,2,3-TRICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (1Z)-1,2,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13116-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trichloropropene, (1Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Trichloropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1,2,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-propene, 1,2,3-trichloro-, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRICHLOROPROPENE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4V4M8E7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary reaction pathways of 1,2,3-trichloropropene with hypochlorous acid?

A: Research indicates that this compound undergoes electrophilic addition reactions with hypochlorous acid. In aqueous solutions and in the presence of mineral acid, this reaction primarily yields 1,3-dichloroacetone (approximately 76% yield) and this compound (approximately 22% yield) []. A minor product, 2,2,3-trichloropropanol (roughly 2% yield), also forms under these conditions []. Interestingly, introducing silver ions to the reaction mixture significantly alters the reaction pathway.

Q2: How does the presence of silver ions influence the reaction of this compound with hypochlorous acid?

A2: Silver ions impact the reaction in two significant ways:

- Inhibition of Chlorine Molecule Pathway: Silver ions are known to prevent reactions involving molecular chlorine, thereby influencing the reaction mechanism [].

- Catalysis of Nucleophilic Addition: Studies show that silver ions catalyze a nucleophilic addition pathway alongside the typical electrophilic addition []. This results in the formation of 1-chloro-3-hydroxyacetone, a product not observed in the absence of silver ions [].

Q3: What evidence supports the occurrence of a silver-catalyzed nucleophilic addition in the reaction of this compound with hypochlorous acid?

A3: Several observations support the presence of a silver-catalyzed nucleophilic addition:

- Isotopic Labeling: When using 2,3-[2-36Cl]Dichloropropene (a radiolabeled form) with non-radioactive hypochlorous acid, the resulting 1-chloro-3-hydroxyacetone retains the full radioactivity of the starting material []. This suggests a direct incorporation of the labelled chlorine into the ketol product.

- Kinetic Studies: Reactions monitored in the presence of excess this compound and silver ions exhibit autocatalysis, indicating a change in the reaction rate over time []. This autocatalysis is directly linked to the formation of 1-chloro-3-hydroxyacetone, further supporting the involvement of a separate, silver-catalyzed pathway [].

- Influence of Reaction Conditions: The extent of autocatalysis, and therefore the contribution of the nucleophilic pathway, is sensitive to the initial concentrations of reactants. Higher concentrations of hypochlorous acid, silver ions, and this compound, along with lower mineral acid concentrations, favor the autocatalytic process and the formation of 1-chloro-3-hydroxyacetone [].

Q4: What is known about the molecular structure of trans-1,2,3-trichloropropene?

A: Gas-phase electron diffraction studies have been used to elucidate the molecular structure and conformation of trans-1,2,3-trichloropropene []. This technique provides valuable insights into the spatial arrangement of atoms within the molecule.

Q5: Are there spectroscopic methods for characterizing this compound?

A: Yes, both vibrational and oscillating spectra have been studied for this compound. These techniques provide information about the vibrational modes and energy levels within the molecule, which can be used for identification and structural analysis [, , ].

Q6: What analytical techniques are available for monitoring this compound in environmental samples?

A: A validated air monitoring method utilizes adsorption on Tenax GC followed by thermal desorption and analysis using gas chromatography coupled with electron capture detection []. This method allows for the sensitive and selective determination of this compound in air samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.